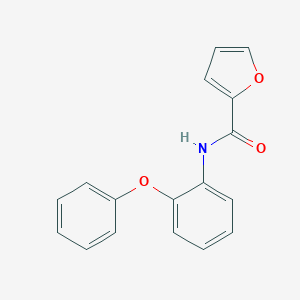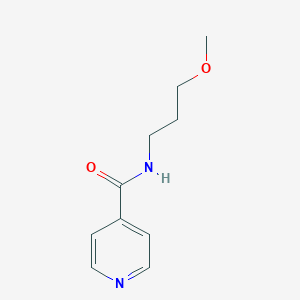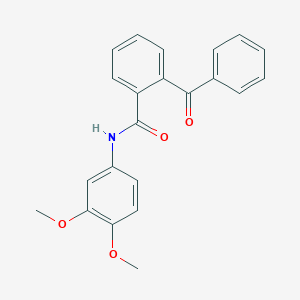
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide, also known as BDMB, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. BDMB belongs to the class of benzamide derivatives that possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide is not fully understood. However, it has been suggested that 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases. For example, 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has been shown to possess various biochemical and physiological effects. For example, 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide is relatively easy to synthesize and purify. Additionally, 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has been shown to possess a wide range of biological activities, making it a versatile tool for investigating various biological processes. However, one limitation of 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the experimental results.
Direcciones Futuras
There are several future directions for the research on 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide. One direction is to investigate the potential of 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the mechanism of action of 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide in more detail, which could lead to the discovery of new therapeutic targets. Additionally, future research could focus on developing more potent and selective analogs of 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide with improved pharmacological properties.
Métodos De Síntesis
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzoyl chloride with N-(2-aminophenyl)benzamide in the presence of a base such as triethylamine. The reaction yields 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide as a white crystalline solid with a melting point of 168-170°C.
Aplicaciones Científicas De Investigación
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C22H19NO4 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-benzoyl-N-(3,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H19NO4/c1-26-19-13-12-16(14-20(19)27-2)23-22(25)18-11-7-6-10-17(18)21(24)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,23,25) |
Clave InChI |
MVQNFWQXECOQGA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



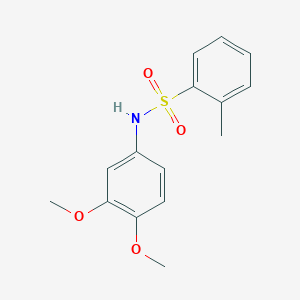
![2-methyl-N-[4-methyl-3-[(2-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B290750.png)

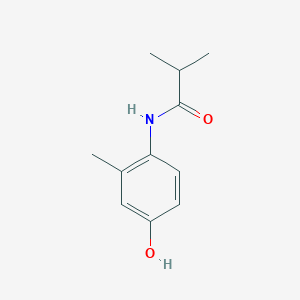
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)
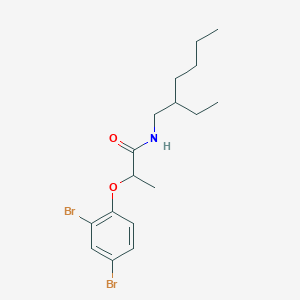


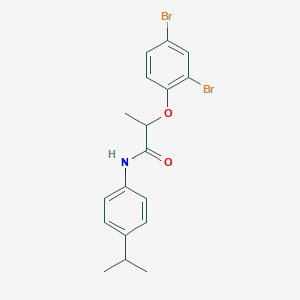
![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)

